5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine
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Overview
Description
5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a 1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the ethynyl group and the triazole ring imparts unique chemical properties to the compound, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and formamide.
Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an ethynyl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential anticancer, antifungal, and antibacterial agents.
Agrochemicals: The compound is explored for its potential use in the development of new fungicides and herbicides.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. The triazole ring can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring also show diverse chemical reactivity and applications.
Uniqueness
5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine is unique due to the presence of both the ethynyl group and the triazole ring, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H6N4 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-ethynyl-2-(1,2,4-triazol-1-yl)pyridine |
InChI |
InChI=1S/C9H6N4/c1-2-8-3-4-9(11-5-8)13-7-10-6-12-13/h1,3-7H |
InChI Key |
FXRKRTGMMPMOFG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C(C=C1)N2C=NC=N2 |
Origin of Product |
United States |
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